N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative featuring a nitrogen-containing fused ring system. The compound’s core structure combines a bicyclic framework with a sulfonamide group attached to a substituted aromatic ring (4-bromo-2-fluorophenyl).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFAYPGTQQTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)Br)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, sodium azide, and various catalysts such as copper salts . Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Ofloxacin (4-Oxa-1-azatricyclo Derivative)
Structure : Ofloxacin contains a 4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene core with a carboxylic acid substituent and a fluoro group.
Key Differences :
N-Benzyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide
Structure : This analog shares the same azatricyclo-sulfonamide core but substitutes the 4-bromo-2-fluorophenyl group with benzyl and phenyl groups.
Key Differences :
Quinazoline Derivatives with Overlapping Substituents
Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)
Structure : Vandetanib features a quinazoline core with the same 4-bromo-2-fluorophenyl substituent as the target compound.
Key Differences :
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine
Structure : This derivative retains the 4-bromo-2-fluorophenyl group but replaces the sulfonamide with a nitro-quinazoline system.
Key Differences :
Sulfonamide-Containing Analogues
N-[2,4-Dioxo-3-aza-tricyclo[7.3.1.0⁵,13]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea
Structure : Shares the azatricyclo core but replaces the sulfonamide with a thio-urea group.
Key Differences :
- Thio-urea’s hydrogen-bonding capacity differs from sulfonamide’s sulfonyl group, impacting interactions with biological targets.
- The dioxo groups may increase polarity, reducing blood-brain barrier penetration compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | Core Structure | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 432.53 | 1-azatricyclo + sulfonamide | 4-bromo-2-fluorophenyl | Low (lipophilic) |
| Ofloxacin | 361.41 | 4-oxa-1-azatricyclo | Carboxylic acid, fluoro | High (hydrophilic) |
| Vandetanib | 475.36 | Quinazoline | 4-bromo-2-fluorophenyl, methoxy | Moderate |
| N-Benzyl analog (BA65861) | 432.53 | 1-azatricyclo + sulfonamide | Benzyl, phenyl | Low |
| N-[2,4-Dioxo-3-aza-tricyclo]thio-urea | 279.29 | 1-azatricyclo + thio-urea | None | Moderate |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to nitroquinazoline derivatives, involving condensation and sulfonylation steps .
- Pharmacological Potential: The 4-bromo-2-fluorophenyl group is a recurring motif in kinase inhibitors, suggesting the target compound may share antitumor mechanisms with vandetanib .
- Crystallographic Insights : Analogous azatricyclo compounds (e.g., thio-urea derivatives) exhibit planar tricyclic cores, which may stabilize binding to flat enzymatic pockets .
Q & A
Q. What crystallographic methods are recommended for resolving the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to account for complex tricyclic geometry and halogen (Br, F) substituents, which require careful handling of anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles . For challenging cases (e.g., twinning or disorder), employ SHELXD for structure solution and cross-validate with spectroscopic data .
Q. Which spectroscopic techniques are critical for characterizing this sulfonamide derivative?
Methodological Answer:
- NMR : Use -, -, and -NMR to confirm substituent positions (e.g., 4-bromo-2-fluorophenyl group) and sulfonamide linkage. - HSQC/HMBC resolves coupling in the tricyclic core .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., bromine isotopic patterns) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
Q. What synthetic routes are commonly employed for tricyclic sulfonamide derivatives?
Methodological Answer:
- Multi-step synthesis : Start with sulfonylation of a substituted aniline (e.g., 4-bromo-2-fluoroaniline) using chlorosulfonic acid, followed by cyclization via Ullmann coupling or Mitsunobu reactions to form the azatricyclic core .
- Key considerations : Optimize reaction temperature and catalysts (e.g., Pd for cross-coupling) to avoid byproducts from bromine/fluorine reactivity .
Advanced Research Questions
Q. How can contradictions between computational and experimental spectral data be resolved during structural elucidation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data. Adjust computational models (e.g., solvent effects, hybrid functionals) to align shifts .
- Cross-validation : Overlay DFT-optimized structures with SCXRD coordinates to identify conformational discrepancies .
Q. What strategies mitigate low yields in the final cyclization step of the tricyclic core?
Methodological Answer:
- Reaction optimization : Screen catalysts (e.g., Pd(PPh) for Suzuki coupling) and solvents (DMF vs. THF) to enhance regioselectivity .
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization or desulfonation) and adjust stoichiometry or protecting groups .
Q. How can molecular docking predict the bioactivity of this compound against enzyme targets?
Methodological Answer:
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase inhibitors) .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite. Parameterize halogen bonds (Br, F) and validate with MD simulations to assess binding stability .
- Experimental follow-up : Validate predictions via SPR (surface plasmon resonance) or fluorescence polarization assays .
Q. What crystallographic challenges arise from the compound’s tricyclic geometry, and how are they addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
